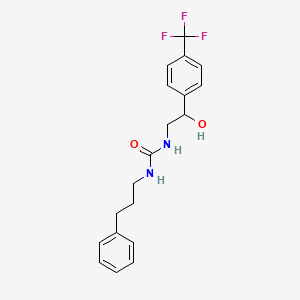

![molecular formula C13H14N4O2S B2713421 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile CAS No. 241127-14-0](/img/structure/B2713421.png)

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

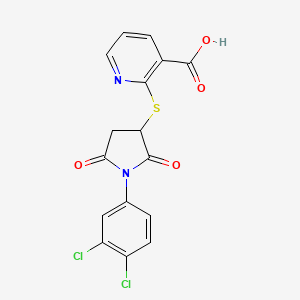

“4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile” is a chemical compound with the molecular formula C13H14N4O2S . It has a molecular weight of 290.34 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N4O2S . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

Research has demonstrated the utility of compounds with tert-butylsulfonyl and cyano groups in synthesizing a wide variety of organic molecules. For instance, studies have shown the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, showcasing the role of tert-butylsulfonyl compounds in facilitating ring closures and demethoxycarbonylations (Mukai, Ukon, & Kuroda, 2003). Moreover, the development of [1]benzothieno[2,3-b]quinolines via transition-metal-free annulation processes highlights the use of similar compounds in constructing complex aromatic systems (Nowacki & Wojciechowski, 2017).

Advanced Material Synthesis

Tert-butylsulfonyl and cyano functionalities are pivotal in the synthesis of advanced materials. For example, research into hydrazone sensitizers for potential applications in materials science revealed the synthesis and characterization of various tricarbonitrile systems, emphasizing the adaptability of these functional groups in creating materials with specific optical properties (Al‐Sehemi, Irfan, Asiri, & Ammar, 2015).

Phase Equilibria and Ionic Liquids

Studies on phase equilibria and the behavior of ionic liquids have also benefited from compounds bearing tert-butylsulfonyl and cyano groups. Research focusing on pyridinium-based ionic liquids, for instance, explores their phase behavior with various solvents, providing insights into the solubility and miscibility of these innovative solvents, which are crucial for their application in green chemistry and separation processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

Catalysis and Organic Reactions

Compounds with tert-butylsulfonyl and cyano groups have also found applications in catalysis and facilitating organic reactions. For instance, the development of multi-coupling reagents showcases the versatility of these compounds in organic synthesis, enabling the creation of highly functionalized sulfones, which are valuable intermediates in the synthesis of complex organic molecules (Auvray, Knochel, & Normant, 1985).

Propriétés

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(4-cyanoanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-13(2,3)20(18,19)12(9-15)17-16-11-6-4-10(8-14)5-7-11/h4-7,16H,1-3H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGBYJPYLDRNDF-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)

![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)